
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a benzyloxy group, a cyclopropyl group, and a fluorine atom attached to the isoquinoline core, making it a unique and potentially valuable molecule in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or a similar reagent.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The isoquinoline core can be reduced to a tetrahydroisoquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino, thio, or alkoxy derivatives of the isoquinoline core.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe for studying biological processes involving isoquinoline derivatives.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzyloxy group can enhance its binding affinity to certain proteins, while the fluorine atom can increase its metabolic stability. The cyclopropyl group may contribute to its overall three-dimensional structure, affecting its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-7-cyclopropyl-6-fluoroisoquinoline can be compared with other isoquinoline derivatives, such as:
1-(Benzyloxy)-6-fluoroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and stability.
7-cyclopropyl-6-fluoroisoquinoline: Lacks the benzyloxy group, which may reduce its binding affinity to certain targets.
1-(Benzyloxy)-7-cyclopropylisoquinoline: Lacks the fluorine atom, which may decrease its metabolic stability.
The presence of the benzyloxy, cyclopropyl, and fluorine groups in this compound makes it a unique compound with potentially enhanced properties compared to its analogs.
Eigenschaften
CAS-Nummer |
923022-60-0 |
|---|---|
Molekularformel |
C19H16FNO |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
7-cyclopropyl-6-fluoro-1-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C19H16FNO/c20-18-10-15-8-9-21-19(17(15)11-16(18)14-6-7-14)22-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2 |
InChI-Schlüssel |
RISKFLCKGPHXKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=C3C=CN=C(C3=C2)OCC4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



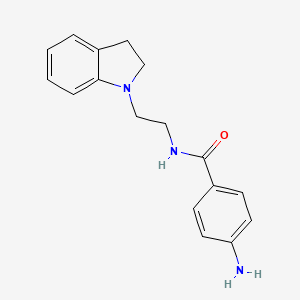
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
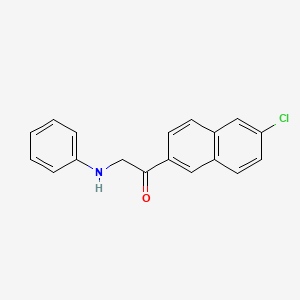


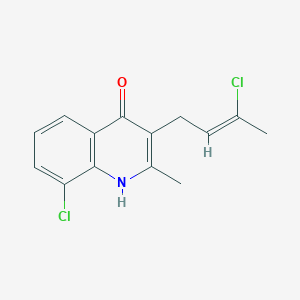
![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)
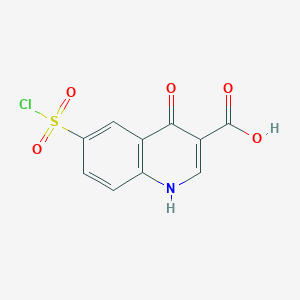
![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)
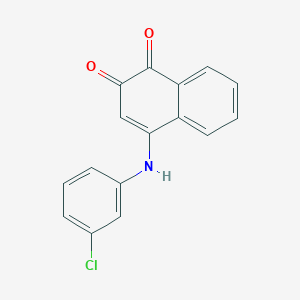
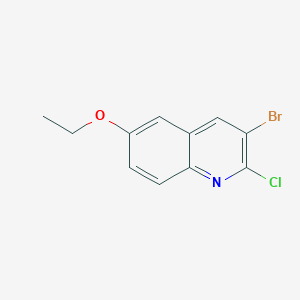
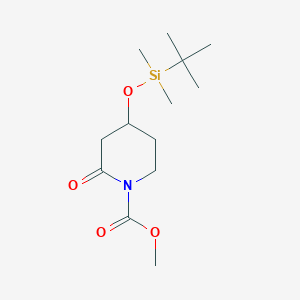
![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
